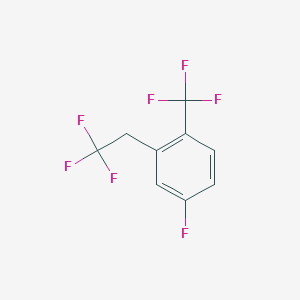
2-(1,1-Difluoroethyl)-3-methylpyrazine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)-3-methylpyrazine typically involves the introduction of the 1,1-difluoroethyl group onto a pyrazine ring. One common method is the reaction of 3-methylpyrazine with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of more efficient catalysts and greener solvents is explored to make the process more sustainable .
化学反応の分析
Types of Reactions
2-(1,1-Difluoroethyl)-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazine derivatives.
科学的研究の応用
2-(1,1-Difluoroethyl)-3-methylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
作用機序
The mechanism of action of 2-(1,1-Difluoroethyl)-3-methylpyrazine involves its interaction with specific molecular targets. The presence of the 1,1-difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effect .
類似化合物との比較
Similar Compounds
- 2-(1,1-Difluoroethyl)pyrazine
- 2-(1,1-Difluoroethyl)-5-methylpyrazine
- 2-(1,1-Difluoroethyl)-3-ethylpyrazine
Uniqueness
2-(1,1-Difluoroethyl)-3-methylpyrazine is unique due to the specific positioning of the 1,1-difluoroethyl group and the methyl group on the pyrazine ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for specific applications in pharmaceuticals and agrochemicals .
特性
IUPAC Name |
2-(1,1-difluoroethyl)-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-5-6(7(2,8)9)11-4-3-10-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAANCFJYPUAOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)






![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)



![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)


